molecular formula C18H18F2N2 B8609346 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline

Cat. No.: B8609346
M. Wt: 300.3 g/mol
InChI Key: IJMYRTRCZHZXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and a difluoroaniline moiety

Preparation Methods

The synthesis of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the difluoroaniline moiety: This step involves a coupling reaction, such as a Buchwald-Hartwig amination, where the dihydropyridine-benzyl intermediate is reacted with a difluoroaniline derivative in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:

    2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine: This compound has a similar dihydropyridine ring and benzyl group but differs in the presence of an ethanamine moiety instead of difluoroaniline.

    2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazole: This compound also contains a dihydropyridine ring and benzyl group but includes a benzimidazole moiety instead of difluoroaniline.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18F2N2

Molecular Weight

300.3 g/mol

IUPAC Name

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline

InChI

InChI=1S/C18H18F2N2/c19-16-10-15(21)11-17(20)18(16)14-6-8-22(9-7-14)12-13-4-2-1-3-5-13/h1-6,10-11H,7-9,12,21H2

InChI Key

IJMYRTRCZHZXCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N)F)CC3=CC=CC=C3

Origin of Product

United States

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